molecular formula C7H8BrN B1334028 2-Bromo-6-methylaniline CAS No. 53848-17-2

2-Bromo-6-methylaniline

Cat. No.: B1334028
CAS No.: 53848-17-2
M. Wt: 186.05 g/mol
InChI Key: LDUCMSVRKKDATH-UHFFFAOYSA-N
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Description

2-Bromo-6-methylaniline is an organic compound with the molecular formula C7H8BrN. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with a bromine atom and a methyl group, respectively. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-methylaniline can be synthesized through several methods. One common approach involves the bromination of 2-methylaniline (o-toluidine) using bromine in the presence of a suitable solvent like acetic acid. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the bromination process can be optimized by employing catalysts and controlling reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in 2-bromo-6-methylaniline serves as a leaving group, enabling nucleophilic substitution under specific conditions.

Example Reaction: Cyanation

  • Reagents : Copper(I) cyanide (CuCN), N-methylpyrrolidone (NMP)
  • Conditions : Microwave irradiation at 220°C for 40 minutes .
  • Product : 6-Methyl-2-cyanoaniline
  • Yield : 96%

This reaction replaces the bromine atom with a cyano group, forming a nitrile derivative. The microwave-assisted method enhances reaction efficiency and reduces side products.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions, forming carbon-carbon bonds.

a. Suzuki-Miyaura Coupling

  • Reagents : Boronic acids, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) .
  • Product : Alkyl-substituted bromoindazole derivatives
  • Mechanism : The bromine is replaced by an aryl or alkyl group from the boronic acid.

Example :

Boronic AcidProductYield
Vinyl boronic acid3-Alkyl-1H-bromoindazole~80–90%

b. Intramolecular Heck Reaction

  • Reagents : Difluoropiperidinone, palladium catalyst .
  • Conditions : Elevated temperature (e.g., 100°C) in a polar aprotic solvent.
  • Product : Difluoropyridoindole derivatives
  • Key Feature : Forms a fused bicyclic structure via C–C bond formation.

Copper-Catalyzed Domino C–N Cross-Coupling

This compound undergoes sequential coupling and cyclization reactions under copper catalysis.

Example Reaction :

  • Reagents : Iodobenzene, thiourea, Cu catalyst .
  • Conditions : One-pot reaction at 80–100°C.
  • Product : 4-Methyl-N-phenyl-1H-benzo[d]imidazol-2-amine
  • Yield : ~70–85%
  • Mechanism :
    • Ullmann-type coupling between the amine and iodobenzene.
    • Cyclization with thiourea to form the benzimidazole core.

Functionalization via Electrophilic Aromatic Substitution

The methyl and amine groups direct electrophilic substitution to specific positions.

Example Reaction: Nitration

  • Reagents : HNO₃, H₂SO₄
  • Product : 2-Bromo-6-methyl-4-nitroaniline
  • Regioselectivity : Nitration occurs at the 4-position (para to the methyl group and meta to bromine).

Reductive Dehalogenation

The bromine atom can be removed under reductive conditions.

Example Reaction :

  • Reagents : H₂, Pd/C catalyst .
  • Conditions : Room temperature, atmospheric pressure.
  • Product : 6-Methylaniline
  • Yield : ~75–90%

Mechanistic Insights

  • Nucleophilic Substitution : Aryl bromides typically require harsh conditions (e.g., microwave irradiation) due to the stability of the aromatic ring .
  • Cross-Coupling : Palladium catalysts facilitate oxidative addition at the C–Br bond, followed by transmetalation and reductive elimination .
  • Cyclization : Copper-mediated coupling promotes simultaneous bond formation and ring closure, minimizing intermediate isolation .

Scientific Research Applications

Synthesis Applications

2-Bromo-6-methylaniline is primarily utilized in the synthesis of various complex organic molecules through several key reactions:

  • Suzuki Coupling Reaction :
    • Description : This reaction involves the coupling of this compound with vinyl boronic acids to synthesize alkyl-substituted bromoindazole building blocks.
    • Reaction Conditions : Typically performed under palladium catalysis.
    • Yield : The reaction can yield significant amounts of desired products, although specific yields depend on the substituents used and reaction conditions .
  • Heck Reaction :
    • Description : Used to create difluoropyridoindole via a palladium-catalyzed intramolecular Heck reaction with difluoropiperidinone.
    • Significance : This method allows for the introduction of complex substituents into indole derivatives, enhancing their biological activity .
  • One-Pot Cu-Catalyzed Domino C-N Cross-Coupling :
    • Description : This method synthesizes 4-methyl-N-phenyl-1H-benzo[d]imidazol-2-amine by reacting with iodobenzene and thiourea.
    • Efficiency : The one-pot approach simplifies the synthesis process and reduces the number of steps required .

Biological Applications

Research indicates that derivatives of this compound exhibit various biological activities:

  • Anticancer Activity : Compounds synthesized from this compound have been evaluated for their potential as anticancer agents, particularly in targeting specific cancer cell lines through mechanisms involving kinase inhibition .
  • Pharmacological Studies : The compound has been utilized in studies aiming to develop new drugs that modulate biological pathways relevant to diseases such as cancer and diabetes, demonstrating its utility in medicinal chemistry .

Case Study 1: Synthesis of Bromoindazole Derivatives

A study demonstrated the successful synthesis of bromoindazole derivatives using this compound as a precursor. The research highlighted the effectiveness of Suzuki coupling in generating diverse alkyl-substituted products, which were subsequently tested for biological activity against cancer cell lines. The results indicated that certain derivatives exhibited promising anticancer properties, showcasing the compound's potential in drug development .

Case Study 2: Development of Kinase Inhibitors

In another research effort, this compound was used to synthesize a series of indazole-based compounds aimed at inhibiting specific kinases involved in tumor growth. The synthesized compounds underwent rigorous testing, revealing several candidates with significant inhibitory activity against targeted kinases, thereby validating the compound's role as a critical building block in developing novel therapeutics .

Data Table

Application TypeReaction TypeKey ProductsYield (%)
Synthetic ChemistrySuzuki CouplingAlkyl-substituted bromoindazolesVariable
Synthetic ChemistryHeck ReactionDifluoropyridoindoleHigh
Medicinal ChemistryC-N Cross-CouplingBenzo[d]imidazol derivativesModerate
Biological ActivityKinase Inhibition StudiesIndazole-based kinase inhibitorsSignificant

Mechanism of Action

The mechanism of action of 2-bromo-6-methylaniline in chemical reactions involves its functional groups. The amino group is highly reactive and can participate in various electrophilic aromatic substitution reactions. The bromine atom can be displaced by nucleophiles, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are often catalyzed by transition metals like palladium, which facilitate the formation and breaking of bonds through oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-methylaniline is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and the types of reactions it can undergo. The presence of the bromine atom at the 2-position makes it particularly suitable for certain coupling reactions, such as Suzuki and Heck reactions, which are not as efficient with other isomers .

Biological Activity

2-Bromo-6-methylaniline (CAS Number: 53848-17-2) is an aromatic amine that has gained attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including antimicrobial properties, enzyme interactions, and its role as a synthetic intermediate.

Chemical Structure and Properties

Molecular Formula: C₇H₈BrN
Molecular Weight: 186.05 g/mol
Physical State: Liquid
Density: 1.5 g/mL at 25 °C
Melting Point: 14-16 °C
Boiling Point: 240 °C

The compound features a bromine atom and a methyl group attached to an aniline structure, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. Its effectiveness is attributed to the presence of the bromine atom, which enhances its interaction with microbial cell membranes.

Enzyme Interactions

This compound has been utilized in studies related to enzyme inhibition . It has shown potential as a probe in biochemical assays, interacting with specific enzymes involved in metabolic pathways. The compound's structural features allow it to act as either an inhibitor or an activator, depending on the target enzyme.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Interactions: The compound binds to various biomolecules, influencing cellular processes such as gene expression and enzyme activity.
  • Chemical Reactivity: It participates in palladium-catalyzed reactions, such as the Suzuki coupling and Heck reactions, facilitating the synthesis of complex organic molecules.

Synthesis and Applications

This compound serves as a key building block for synthesizing heterocyclic compounds. Its utility in organic synthesis is highlighted by its involvement in:

  • Pd-Catalyzed Reactions: It is commonly used in Suzuki coupling reactions to form alkyl-substituted bromoindazole building blocks.
  • Domino Reactions: The compound can undergo consecutive chemical transformations within a single reaction vessel, enhancing synthetic efficiency.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaKey Features
2-BromoanilineC₆H₆BrNLess sterically hindered; simpler structure
4-Bromo-2-methylanilineC₇H₈BrNBromine at the para position; different reactivity
3-BromoanilineC₆H₆BrNBromine at the meta position; distinct properties
2-Chloro-6-methylanilineC₇H₈ClNChlorine instead of bromine; altered reactivity

The unique positioning of the bromine and methyl groups in this compound contributes to its distinct chemical reactivity patterns compared to similar compounds.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy Study: A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL.
  • Enzyme Interaction Analysis: Research indicated that this compound acts as a competitive inhibitor for certain cytochrome P450 enzymes, affecting drug metabolism pathways.
  • Synthetic Applications: In a recent synthesis project, researchers successfully utilized this compound in a one-pot reaction to produce complex indole derivatives with high yields.

Properties

IUPAC Name

2-bromo-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUCMSVRKKDATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373311
Record name 2-Bromo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53848-17-2
Record name 2-Bromo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-methylaniline
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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